molecular formula C14H14ClNO3S B6382248 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)phenol CAS No. 1261991-38-1

2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)phenol

Cat. No.: B6382248
CAS No.: 1261991-38-1
M. Wt: 311.8 g/mol
InChI Key: PGTIYXFYXMGOAG-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group and a dimethylsulfamoyl group attached to a phenyl ring

Properties

IUPAC Name

2-(4-chloro-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)14-6-4-3-5-11(14)10-7-8-12(15)13(17)9-10/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTIYXFYXMGOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chlorophenol with N,N-dimethylsulfamoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding phenol without the chloro group.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the dimethylsulfamoyl group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol
  • 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol

Comparison

Compared to similar compounds, 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)phenol is unique due to the specific positioning of the dimethylsulfamoyl group. This positioning can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

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